molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Cat. No. B2773009
CAS RN: 1249593-20-1
M. Wt: 275.102
InChI Key: FJVONVWURLPBSR-UHFFFAOYSA-N
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Description

“2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 89980-83-6 . It has a molecular weight of 261.08 . The IUPAC name for this compound is 2-(4-bromo-2-nitroanilino)ethanol .


Molecular Structure Analysis

The linear formula for “2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is C8H9BRN2O3 . The InChI code for this compound is 1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 .

Scientific Research Applications

Synthesis of β-adrenergic Blockers

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol serves as a precursor in the synthesis of important β-adrenergic receptor-blocking drugs, including (R)-nifenalol and (S)-sotalol. These compounds were obtained in enantiomerically pure forms through a highly efficient enzymatic transesterification reaction, demonstrating the chemical's significance in pharmaceutical chemistry (Kapoor et al., 2005).

Heterocyclization Reactions

This chemical also participates in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione, indicating its versatility in organic synthesis and potential applications in developing new compounds with varied biological activities (Palchikov, 2015).

Novel Acentric Materials

In the field of material science, co-crystallization of 4-nitrophenol with N-methyl substituted aminopyridines, using 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol derivatives, led to the formation of novel acentric materials. These materials showed potential for applications in nonlinear optical materials, demonstrating the compound's contribution beyond pharmaceuticals to advanced materials engineering (Draguta et al., 2014).

Preparation of Liquid Crystalline Polymers

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol was also involved in the preparation of polymers with liquid crystalline properties. These polymers exhibited good electrical conductivity and semectic texture, highlighting the compound's role in creating materials with specific electronic and optical properties (Hosseini & Hoshangi, 2015).

Kinetic Studies in Organic Chemistry

The compound has been used in kinetic studies, such as the aminolysis of diaryl carbonates, providing insights into reaction mechanisms and the effects of various factors on reaction rates. These studies are crucial for understanding and optimizing chemical reactions in both academic and industrial settings (Castro et al., 2008).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Pharmacokinetics

It is known that the compound has a molecular weight of 275.1 , which suggests that it could be absorbed in the gastrointestinal tract and distributed throughout the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in the body. For 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, it is recommended to be stored at room temperature , suggesting that it may be stable under normal physiological conditions.

properties

IUPAC Name

2-(4-bromo-N-methyl-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVONVWURLPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-bromo-2-fluoronitrobenzene (5.0 g, 22.7 mmol), 2-(methylamino)ethanol (4.26 g, 56.8 mmol) and K2CO3 (9.4 g, 68.1 mmol) in DMF (20 mL) was heated to 60° C. for 1.5 hours, cooled to rt, diluted with water and extracted with EtOAc. The organic phases were washed with water, brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 6.98 g (100%) of the desired product 2-((4-bromo-2-nitrophenyl)(methyl)amino)ethanol (25B): 1H NMR (300 MHz, CDCl3) δ 7.87 (1H, d), 7.51 (1H, dd), 7.10 (1H, d), 3.77 (2H, t), 3.39 (2H, t), 2.83 (3H, s).
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